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Cap-dependent endonuclease-IN-17 -

Cap-dependent endonuclease-IN-17

Catalog Number: EVT-12556617
CAS Number:
Molecular Formula: C24H20F2N3O7PS
Molecular Weight: 563.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cap-dependent endonuclease-IN-17 is a compound that plays a crucial role in the biology of influenza viruses, particularly in their replication process. This enzyme is part of the viral RNA polymerase complex, which is essential for synthesizing viral messenger RNA by utilizing a mechanism known as "cap-snatching." The cap-dependent endonuclease facilitates the cleavage of host pre-messenger RNA to generate capped RNA primers necessary for viral mRNA synthesis. Understanding this compound is vital for developing antiviral strategies against influenza A and B viruses.

Source

Cap-dependent endonucleases, including Cap-dependent endonuclease-IN-17, are derived from the polymerase complex of influenza viruses. The polymerase complex consists of three subunits: polymerase basic protein 1, polymerase basic protein 2, and polymerase acidic protein. These proteins are highly conserved across different strains of influenza and are integral to the virus's ability to hijack the host's cellular machinery for its replication.

Classification

Cap-dependent endonuclease-IN-17 belongs to the class of enzymes known as ribonucleases, specifically those that cleave RNA molecules. It is classified under the broader category of viral enzymes that facilitate mRNA synthesis through unique mechanisms that exploit host cellular processes.

Synthesis Analysis

Methods

The synthesis of compounds like Cap-dependent endonuclease-IN-17 typically involves organic synthesis techniques that allow for the modification of core structures to enhance their inhibitory activity against the endonuclease. Recent studies have focused on structure-activity relationships to optimize these compounds.

Technical Details

Synthesis often employs various chemical reactions including:

  • Substitution Reactions: To introduce functional groups that enhance binding affinity to the endonuclease.
  • Cyclization Reactions: To create ring structures that can stabilize interactions with the enzyme.
  • Chiral Center Modifications: Enhancing activity through stereochemistry adjustments, which have been shown to improve binding efficacy significantly.

For example, recent research indicated that modifications on dibenzothiepin rings could lead to enhanced inhibitory effects against cap-dependent endonucleases by altering electronic properties and spatial conformation .

Molecular Structure Analysis

Structure

Cap-dependent endonuclease-IN-17 exhibits a complex molecular structure that includes several key features:

  • Active Sites: The enzyme has distinct active sites responsible for cap binding and endonucleolytic cleavage. These sites are located on different subunits of the polymerase complex.
  • Binding Interactions: The structure allows for specific interactions with capped RNA, facilitating efficient cleavage.

Data

Crystallographic studies have provided insights into the three-dimensional arrangement of amino acids within the active sites, revealing critical residues necessary for enzymatic function. For instance, certain acidic amino acids are essential for catalyzing the cleavage reaction .

Chemical Reactions Analysis

Reactions

The primary reaction catalyzed by Cap-dependent endonuclease-IN-17 involves:

  • Cleavage of Capped RNA: The enzyme cleaves host pre-messenger RNA approximately 10-13 nucleotides from its 5' cap, generating short capped RNA fragments that serve as primers for viral mRNA synthesis.

Technical Details

The reaction mechanism involves:

  1. Cap Binding: The PB2 subunit binds to the cap structure of host RNA.
  2. Endonucleolytic Cleavage: Following binding, the enzyme undergoes conformational changes that activate the PB1 subunit to cleave the RNA at specific sites.
Mechanism of Action

Process

The mechanism by which Cap-dependent endonuclease-IN-17 operates can be broken down into several steps:

  1. Recognition of Capped RNA: The enzyme identifies and binds to capped RNA through its PB2 subunit.
  2. Activation of Cleavage Site: Upon binding, structural changes activate the cleavage site in the PB1 subunit.
  3. Cleavage Reaction: The enzyme catalyzes the hydrolysis of phosphodiester bonds in RNA, releasing short capped oligonucleotides.

Data

Studies using molecular dynamics simulations have elucidated how mutations in key residues can affect binding affinity and enzymatic activity, providing insights into potential resistance mechanisms against inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

Cap-dependent endonuclease-IN-17 is typically characterized by:

  • Solubility: Varies depending on modifications; often designed to be soluble in aqueous solutions for biological assays.
  • Stability: Stability can be influenced by pH and ionic strength during storage and application.

Chemical Properties

Key chemical properties include:

  • Reactivity with Nucleic Acids: The ability to cleave nucleic acids at specific sites.
  • Binding Affinity: Influenced by structural modifications; higher affinity correlates with increased inhibitory potential against viral replication.
Applications

Scientific Uses

Cap-dependent endonuclease-IN-17 serves as a target for antiviral drug development aimed at treating influenza infections. Its inhibition can lead to significant reductions in viral load and symptom alleviation in infected individuals. Compounds like Baloxavir marboxil have been developed based on this mechanism, demonstrating efficacy in clinical settings against both influenza A and B viruses . Ongoing research focuses on optimizing these inhibitors to combat emerging resistant strains effectively .

Properties

Product Name

Cap-dependent endonuclease-IN-17

IUPAC Name

[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl] dihydrogen phosphate

Molecular Formula

C24H20F2N3O7PS

Molecular Weight

563.5 g/mol

InChI

InChI=1S/C24H20F2N3O7PS/c25-16-6-5-13-15(20(16)26)12-38-18-4-2-1-3-14(18)21(13)29-19-11-35-10-9-27(19)24(31)22-23(36-37(32,33)34)17(30)7-8-28(22)29/h1-8,19,21H,9-12H2,(H2,32,33,34)/t19-,21+/m1/s1

InChI Key

RBPQWOONNOYHLF-CTNGQTDRSA-N

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OP(=O)(O)O

Isomeric SMILES

C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OP(=O)(O)O

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